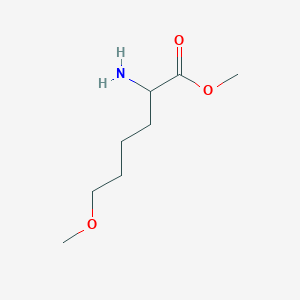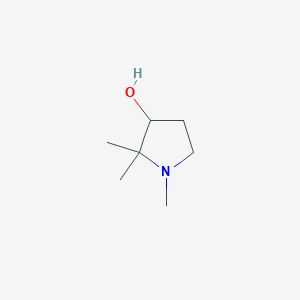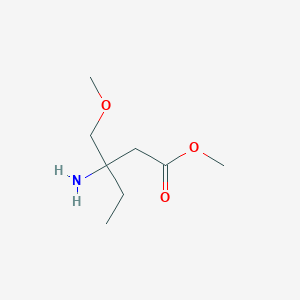![molecular formula C6H11ClN4 B13569299 [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride](/img/structure/B13569299.png)
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound features a triazole ring attached to a cyclopropyl group, which is further connected to a methanamine group. The hydrochloride form of this compound is often used to enhance its stability and solubility in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride typically involves a multi-step process. One common method starts with the formation of the triazole ring through a cycloaddition reaction between an azide and an alkyne. This is followed by the introduction of the cyclopropyl group via a cyclopropanation reaction. Finally, the methanamine group is added through a reductive amination process. The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the triazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the triazole or cyclopropyl ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity, disruption of cellular processes, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanamine: The free base form of the compound without the hydrochloride salt.
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanol: A derivative where the methanamine group is replaced by a methanol group.
[1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methylamine: A similar compound with a methylamine group instead of methanamine.
Uniqueness
What sets [1-(2H-1,2,3-triazol-2-yl)cyclopropyl]methanaminehydrochloride apart from similar compounds is its unique combination of the triazole ring and cyclopropyl group, which confer specific chemical and biological properties. The hydrochloride form enhances its solubility and stability, making it more suitable for various applications.
Properties
Molecular Formula |
C6H11ClN4 |
|---|---|
Molecular Weight |
174.63 g/mol |
IUPAC Name |
[1-(triazol-2-yl)cyclopropyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10N4.ClH/c7-5-6(1-2-6)10-8-3-4-9-10;/h3-4H,1-2,5,7H2;1H |
InChI Key |
QRCDYPQRLYWJGI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CN)N2N=CC=N2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


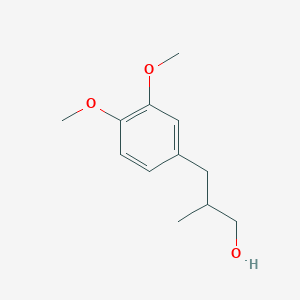
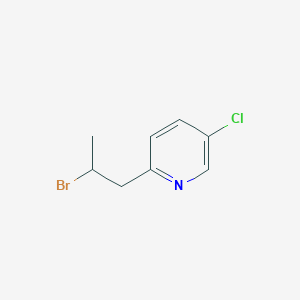

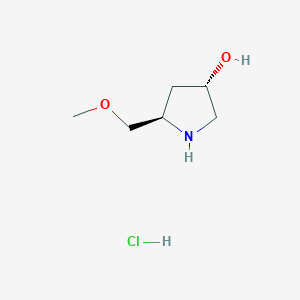
![rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide](/img/structure/B13569246.png)
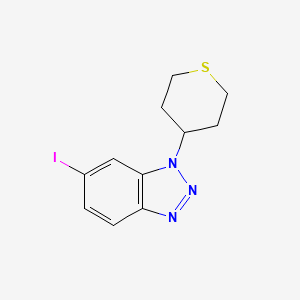
![6-(2,6-Dioxo-3-piperidyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B13569266.png)

![1-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13569281.png)

